Benzyl(2,5-dimethylphenyl)sulfane
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Overview
Description
Benzyl(2,5-dimethylphenyl)sulfane is an organic compound characterized by the presence of a benzyl group attached to a 2,5-dimethylphenyl group via a sulfur atom
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes that play crucial roles in cellular processes .
Mode of Action
The mode of action of benzyl 2,5-dimethylphenyl sulfide is likely to involve electrophilic aromatic substitution . In this process, the compound may form a sigma-bond with its target, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the target molecule .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving its target molecules, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of benzyl 2,5-dimethylphenyl sulfide’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could disrupt the enzyme’s function and alter cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzyl 2,5-dimethylphenyl sulfide . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2,5-dimethylphenyl)sulfane typically involves the reaction of benzyl chloride with 2,5-dimethylthiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the sulfane linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Benzyl(2,4-dimethylphenyl)sulfane
- Benzyl(3,5-dimethylphenyl)sulfane
- Benzyl(2,6-dimethylphenyl)sulfane
Uniqueness: Benzyl(2,5-dimethylphenyl)sulfane is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNGWXMPSXGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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